ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromene-2-carboxylate
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Overview
Description
ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromene-2-carboxylate is a complex organic compound that belongs to the class of chromene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. The starting materials often include chromene derivatives and benzodioxin intermediates. Common synthetic routes may involve:
Condensation reactions: Combining chromene derivatives with benzodioxin intermediates under acidic or basic conditions.
Esterification: Introducing the ethyl ester group through esterification reactions using reagents like ethyl alcohol and acid catalysts.
Industrial Production Methods
Industrial production of such compounds may involve large-scale organic synthesis techniques, including:
Batch reactors: For controlled reaction conditions and high yield.
Continuous flow reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.
Reduction: Reduction of specific functional groups using reducing agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for esterification and condensation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized chromene derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Inhibiting key enzymes involved in biological processes.
Receptor binding: Binding to specific receptors to modulate cellular signaling pathways.
DNA interaction: Interacting with DNA to influence gene expression and cellular functions.
Comparison with Similar Compounds
ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromene-2-carboxylate can be compared with other similar compounds, such as:
Chromene derivatives: Compounds with similar chromene structures but different functional groups.
Benzodioxin derivatives: Compounds with benzodioxin moieties and varying substituents.
Similar Compounds
7-Hydroxy-4-methylcoumarin: A chromene derivative with known biological activities.
2,3-Dihydro-1,4-benzodioxin-6-carboxylic acid:
Conclusion
This compound is a complex and versatile compound with significant potential in various scientific and industrial fields. Further research and development can unlock its full potential and lead to new applications and discoveries.
Properties
IUPAC Name |
ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(2-ethoxy-2-oxoethoxy)-4-oxochromene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O9/c1-3-28-20(25)13-32-15-6-7-16-18(12-15)33-23(24(27)29-4-2)21(22(16)26)14-5-8-17-19(11-14)31-10-9-30-17/h5-8,11-12H,3-4,9-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWCOIBSZHKJMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(=O)OCC)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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